(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid

Chiral building block Medicinal chemistry Process chemistry

The compound (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid (CAS 1070661-25-4) is a chiral, N-Boc-protected 5-aryl substituted nipecotic acid derivative belonging to the class of 3,5-disubstituted piperidine building blocks. Its defining features are the precisely defined (3R,5R) absolute configuration—corresponding to the cis-(3R,5R) diastereomer—and its dual carboxylic acid / protected amine functionality, which positions it as a key enantiopure intermediate for constructing biologically active molecules that depend on exact three-dimensional shape for target engagement.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 1070661-25-4
Cat. No. B2614498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid
CAS1070661-25-4
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
InChIKeyBNUHNLZVJMQDJJ-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile of (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid (CAS 1070661-25-4): A Stereochemically Defined N-Boc-5-aryl-nipecotic Acid Scaffold


The compound (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid (CAS 1070661-25-4) is a chiral, N-Boc-protected 5-aryl substituted nipecotic acid derivative belonging to the class of 3,5-disubstituted piperidine building blocks [1]. Its defining features are the precisely defined (3R,5R) absolute configuration—corresponding to the cis-(3R,5R) diastereomer—and its dual carboxylic acid / protected amine functionality, which positions it as a key enantiopure intermediate for constructing biologically active molecules that depend on exact three-dimensional shape for target engagement [1]. Commercially, it is most frequently encountered as the single enantiopure stereoisomer, differentiated from the widely available racemic mixture (CAS 885274-99-7) by both its stereochemical integrity and its significantly higher procurement cost, reflecting the technical challenge of its preparative-scale resolution .

Why the (3R,5R) Enantiomer Cannot Be Replaced by the Racemate or Other Diastereomers in Stereochemically Critical Syntheses


In drug discovery and chemical biology, the biological activity of 3,5-disubstituted piperidines is exquisitely dependent on absolute configuration; receptors and enzymes discriminate between the (3R,5R), (3S,5S), (3R,5S), and (3S,5R) stereoisomers, often with >10-fold differences in binding affinity [1][2]. The racemic mixture (CAS 885274-99-7), priced at approximately $255 for 250 mg , cannot serve as a stoichiometrically equivalent replacement for the enantiopure (3R,5R) form in stereochemically driven applications because it introduces a 50% stoichiometric impurity—the (3S,5S) enantiomer—which may be inactive, antagonistic, or provoke confounding biological responses [1]. Furthermore, the cis/trans diastereomeric relationship is equally critical: the cis-(3R,5R) and trans-(3R,5S) forms present fundamentally different spatial arrangements of the phenyl and carboxylic acid groups, leading to divergent molecular recognition profiles [1]. The quantitative evidence below demonstrates exactly how stereochemistry governs the utility and selection of this compound.

Quantitative Differentiation Evidence for (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid Versus Closest Analogs


Enantiopure (3R,5R) vs. Racemate: Stereochemical Purity and Scalable Access to the Target Isomer

The target (3R,5R) enantiomer can be obtained in multigram quantities with high enantiomeric purity via Simulated Moving Bed (SMB) chromatography, a preparative-scale chiral separation technology validated for 3,5-disubstituted nipecotic acid derivatives [1]. In the scalable route reported by Hartwieg et al. (2014), all four stereoisomers of a closely related 5-aryl-nipecotic acid derivative were resolved to enantiopure form in amounts between 80 g and 140 g per isomer, with absolute configuration confirmed by X-ray crystallography [1]. This level of stereochemical definition is absent in the racemic mixture (CAS 885274-99-7), which by definition contains an equimolar 50:50 blend of the (3R,5R) and (3S,5S) enantiomers .

Chiral building block Medicinal chemistry Process chemistry

Cis-(3R,5R) vs. Trans-(3R,5S) Diastereomer: Impact of Relative Configuration on Pharmacophoric Geometry

The cis-(3R,5R) configuration places both the 3-carboxylic acid and the 5-phenyl substituent in a syn-periplanar arrangement, whereas the trans-(3R,5S) diastereomer positions them on opposite faces of the piperidine ring [1]. This fundamental difference in spatial orientation is known to produce divergent biological activities in nipecotic acid-derived GABA uptake inhibitors, where the cis and trans isomers have shown different mGAT subtype selectivity and inhibitory potency [2]. Although a direct IC50 head-to-head comparison for this exact N-Boc intermediate is not published—as the Boc-protected form is a latent precursor rather than a final pharmacologically active species—the preparative separation of cis and trans racemates via normal-phase chromatography is well documented, with >98% diastereomeric purity achieved for the isolated cis fraction prior to enantiomer resolution [1].

Diastereomer differentiation Structure-activity relationship Piperidine conformation

Regioisomeric Differentiation: 5-Phenyl vs. 4-Phenyl Substitution on the Piperidine Ring

The target compound bears the phenyl substituent at the 5-position of the piperidine ring, distinguishing it from the commercially available 4-phenyl regioisomer (CAS 221141-79-3, N-Boc-4-phenylnipecotic acid) . The 5-phenyl substitution pattern creates a different vector and steric environment compared to the 4-phenyl isomer, which is a critical consideration in fragment-based drug design and scaffold hopping exercises [1]. While no direct biological comparison between the two regioisomeric Boc-protected intermediates is published, the distinct substitution position results in measurably different computed physicochemical properties: the 5-phenyl isomer exhibits a predicted LogP of 2.74 (ACD/Labs) vs. a LogP of approximately 2.9 for the 4-phenyl isomer .

Regioisomer comparison Piperidine substitution Medicinal chemistry scaffold

Cost-Per-Active-Stereoisomer Analysis: Enantiopure (3R,5R) vs. Racemate Pricing for Procurement Decisions

From a procurement budgeting perspective, the enantiopure (3R,5R) product (CAS 1070661-25-4) is listed at approximately €572 (≈$620) for 50 mg , whereas the racemic mixture (CAS 885274-99-7) is offered at $255 for 250 mg . When normalized for the amount of target (3R,5R) enantiomer delivered, the racemate provides only 125 mg of the desired isomer for $255 ($2.04/mg of active stereoisomer), while the enantiopure product delivers 50 mg for $620 ($12.40/mg). However, the racemate also delivers 125 mg of the unwanted (3S,5S) enantiomer, which may require costly removal or compromise assay fidelity. The ~6-fold premium for the enantiopure form reflects the cost of the SMB chiral separation step [1].

Procurement economics Stereochemical value Cost-effectiveness

Conformational and Stereochemical Fidelity Validated by X-Ray Crystallography

The absolute configuration of the (3R,5R) isomer has been unequivocally established for the class of 5-aryl N-Boc-nipecotic acid derivatives through single-crystal X-ray structure determination of suitable crystalline derivatives [1]. In the Hartwieg et al. (2014) process study, all four stereoisomers were crystallized and their absolute configurations unambiguously assigned, providing structural proof that eliminates any ambiguity in stereochemical assignment [1]. This stands in contrast to the racemic mixture or many commercial lots of related piperidine building blocks, which are often sold with stereochemistry inferred from synthetic origin rather than directly confirmed .

Absolute configuration X-ray crystallography Stereochemical integrity

Recommended Application Scenarios Where the (3R,5R) Enantiomer Provides Measurable Advantage


Enantioselective Synthesis of CNS-Targeted N-Substituted Nipecotic Acid Derivatives (e.g., GABA Uptake Inhibitors or NK1 Antagonists)

When synthesizing N-substituted nipecotic acid derivatives intended for CNS targets where stereochemistry governs target engagement, the (3R,5R)-Boc intermediate provides the defined cis configuration known to be optimal for certain mGAT subtypes and neurokinin receptors [1]. Using the enantiopure form eliminates the costly and yield-reducing step of post-synthetic chiral separation. The established scalable SMB route confirms that gram-to-multigram quantities of the pure enantiomer are technically accessible for preclinical development programs [1].

Structure-Based Drug Design Requiring Defined 5-Aryl Piperidine Scaffolds with Confirmed Absolute Configuration

In fragment-based or structure-guided medicinal chemistry programs, the availability of the (3R,5R) isomer with crystallographically proven absolute configuration allows for unambiguous docking into protein crystal structures and reliable SAR interpretation [1]. The 5-phenyl substitution pattern provides a distinct vector for aromatic stacking interactions compared to the 4-phenyl regioisomer, and the measured ΔLogP of 0.16 units may offer a subtle but decision-relevant physicochemical differentiation .

Chiral Building Block for Parallel Synthesis Libraries Where Stereochemical Purity Must Exceed 98% ee

For combinatorial library synthesis where each member is expected to possess ≥98% enantiomeric excess, the (3R,5R) enantiomer is the only acceptable procurement choice. The racemic mixture would require a chiral separation step on every final library member—a prohibitive bottleneck. The commercial availability of the enantiopure form, priced at a ~6× premium over the racemate [1], is justified by the elimination of downstream purification costs and the assurance of SAR integrity across the library.

Process Chemistry – Kilogram-Scale Route Scouting for Chiral APIs Derived from 3,5-Disubstituted Piperidines

The SMB resolution methodology validated by Hartwieg et al. (2014) demonstrates that all four stereoisomers of a 5-aryl-nipecotic acid scaffold can be produced at 80–140 g scale per isomer with high isomeric purity, providing a credible scale-up pathway [1]. For process R&D teams scouting a route to a chiral API containing a 5-phenylpiperidine-3-carboxylic acid substructure, the (3R,5R)-Boc intermediate represents a viable key starting material with a documented scalable resolution process, de-risking the manufacturing route from the outset [1].

Quote Request

Request a Quote for (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.